molecular formula C12H12F3N B7773152 2,3,3-Trimethyl-5-(trifluoromethyl)indole

2,3,3-Trimethyl-5-(trifluoromethyl)indole

Cat. No.: B7773152
M. Wt: 227.22 g/mol
InChI Key: MXLQKRMDHCPJLJ-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-(trifluoromethyl)indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities The addition of trifluoromethyl groups to indoles enhances their chemical properties, making them more stable, lipophilic, and polar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-5-(trifluoromethyl)indole can be achieved through various methods. One common approach involves the trifluoromethylation of indole derivatives. For instance, the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions has been reported . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-5-(trifluoromethyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated indole derivatives, which have enhanced stability and biological activity.

Scientific Research Applications

2,3,3-Trimethyl-5-(trifluoromethyl)indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-5-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2,3,3-Trimethyl-5-(trifluoromethyl)indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3,3-trimethyl-5-(trifluoromethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c1-7-11(2,3)9-6-8(12(13,14)15)4-5-10(9)16-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLQKRMDHCPJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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